5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C27H30ClN5 |
|---|---|
Molecular Weight |
460.0 g/mol |
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C27H30ClN5/c1-19-25(20-10-12-21(28)13-11-20)26-29-23(27(2,3)4)18-24(33(26)30-19)32-16-14-31(15-17-32)22-8-6-5-7-9-22/h5-13,18H,14-17H2,1-4H3 |
InChI Key |
XPGVEVOCZCHGDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Key Methodologies
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclocondensation | 5-Amino-3-(4-chlorophenyl)-1H-pyrazole + Diethyl malonate, NaOEt/EtOH, reflux | 85–90% | |
| Chlorination | POCl₃, PCl₅, 110°C, 4–6 h | 70–75% |
Example :
-
Intermediate 1 : Ethyl 5-amino-3-(4-chlorophenyl)pyrazole-4-carboxylate reacts with diethyl malonate under basic conditions to form the dihydroxypyrazolopyrimidine.
-
Intermediate 2 : Chlorination with POCl₃ yields 5,7-dichloropyrazolo[1,5-a]pyrimidine.
Substituent Introduction: tert-Butyl, Methyl, and 4-Chlorophenyl Groups
tert-Butyl Group Installation
The tert-butyl group is introduced via Friedel-Crafts alkylation or nucleophilic substitution.
| Method | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Friedel-Crafts | tert-Butyl chloride, AlCl₃, DCM, 0°C to RT | 65% | |
| SNAr Reaction | tert-Butylamine, K₂CO₃, DMF, 100°C, 12 h | 60% |
Optimization Note : Microwave-assisted synthesis reduces reaction time to 2–3 h with comparable yields.
Methyl Group at Position 2
Methylation is achieved via:
-
Direct Alkylation : CH₃I, K₂CO₃, DMF, 60°C, 6 h (Yield: 80%).
Piperazine Functionalization at Position 7
The 7-chloro intermediate undergoes nucleophilic substitution with 4-phenylpiperazine.
Amination Protocols
| Conditions | Base/Solvent | Temperature/Time | Yield | Source |
|---|---|---|---|---|
| Conventional | K₂CO₃, DMF | 120°C, 24 h | 70% | |
| Microwave | DIPEA, ACN | 150°C, 30 min | 85% |
Critical Parameters :
-
Solvent Choice : DMF enhances nucleophilicity but requires high temps; ACN offers faster kinetics under microwave.
-
Base Impact : DIPEA outperforms K₂CO₃ in reducing side reactions (e.g., hydrolysis).
Integrated Synthetic Route
A representative pathway consolidating the above steps:
-
Core Formation :
-
Substituent Addition :
-
tert-Butyl group via SNAr with tert-butylamine.
-
Methylation using CH₃I.
-
-
Piperazine Coupling :
Overall Yield : 45–50% (multi-step).
Comparative Analysis of Methods
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 24–48 h | 2–4 h |
| Yield | 60–70% | 75–85% |
| Purity | 90–95% | 95–98% |
Key Insight : Microwave synthesis significantly enhances efficiency and yield, particularly for sterically hindered substitutions.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the target and context.
Comparison with Similar Compounds
Structural Modifications and Pharmacological Effects
The table below highlights key structural analogs and their biological profiles:
Substituent-Driven Activity Trends
Position 3 Modifications
- 4-Chlorophenyl (Target Compound, 12b): The chloro group increases anti-arthritic and anti-inflammatory effects compared to non-halogenated analogs (e.g., 12a: 14.91% proteinase inhibition vs. 12b: 16.25%) . This substituent also reduces mutagenicity risk .
- Trimethoxyphenyl (6m) : Exhibits higher cytotoxicity in cancer cells but may limit solubility .
Position 7 Modifications
- 4-Phenylpiperazinyl (Target Compound) : Similar to the "morpholine-pyrimidine" system, this group may enhance CNS permeability but lacks the oxygen atom critical for PI3Kδ binding in morpholine analogs .
- Morpholin-4-yl : Achieves isoform-selective PI3Kδ inhibition (IC50 < 10 nM in some derivatives) .
- Amine (12b) : Simplifies the structure but reduces kinase affinity compared to bulkier groups .
Position 5 Modifications
Biological Activity
5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data from various studies.
Chemical Structure and Properties
The compound has a complex structure characterized by several functional groups:
- Tert-butyl group : Enhances lipophilicity.
- Chlorophenyl group : May contribute to interactions with biological targets.
- Piperazine moiety : Known for its role in drug design and interaction with receptors.
The molecular formula is C26H30ClN5, and it has a molecular weight of approximately 474.0 g/mol. Its structural complexity allows for multiple modes of action within biological systems.
Biological Activities
Research indicates that this compound exhibits antimicrobial , antiviral , and anticancer properties. The following sections detail these activities based on recent studies.
Anticancer Activity
Several studies have demonstrated the compound's effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induces apoptosis through mitochondrial pathways |
| SF-268 | 12.50 | Inhibition of cell proliferation |
| NCI-H460 | 42.30 | Modulation of signaling pathways |
In a study by Bouabdallah et al., derivatives similar to this compound showed significant cytotoxic potential against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL, respectively .
Antimicrobial and Antiviral Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro studies suggest that it inhibits bacterial growth effectively, although specific IC50 values are not universally reported across studies.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways.
- Receptor Modulation : It interacts with calcium receptors and other critical enzymes, influencing cellular responses.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
Study on Anticancer Effects
A notable investigation involved the evaluation of the compound's effects on the MCF7 breast cancer cell line. The study used an MTT assay to assess cell viability after treatment with varying concentrations of the compound. Results indicated a significant reduction in cell viability at concentrations above 3 µM, suggesting potent anticancer activity .
Comparative Analysis with Similar Compounds
A comparative analysis was conducted with structurally similar compounds to highlight unique biological activities:
| Compound Name | Biological Activity | Unique Aspects |
|---|---|---|
| 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine | Anti-inflammatory properties | Different substituent on piperazine |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | Broad anticancer activity | Less specificity compared to the target compound |
Future Directions
Ongoing research aims to further elucidate the precise mechanisms by which this compound interacts with biological targets. Investigations into its potential applications in treating neurological disorders and other diseases are also underway, reflecting its versatility as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
